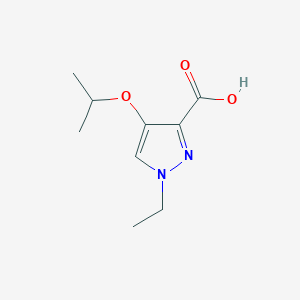![molecular formula C6H10N2O B12950780 7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene](/img/structure/B12950780.png)
7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-5-oxa-2,6-diazaspiro[34]oct-6-ene is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process and a solvent to dissolve the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle any hazardous reagents or by-products.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction conditions often involve acidic or basic media to facilitate the oxidation process.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction conditions typically involve anhydrous solvents to prevent the decomposition of the reducing agents.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reaction conditions often involve the use of solvents to dissolve the reactants and control the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, reduction may yield hydrogenated derivatives, and substitution may yield various substituted derivatives.
Applications De Recherche Scientifique
7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is used in the study of biological processes and the development of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxa-2,6-diazaspiro[3.4]oct-6-ene: This compound shares a similar spirocyclic structure but lacks the methyl group at the 7-position.
7-Methyl-2,6-diazaspiro[3.4]oct-6-ene: This compound lacks the oxygen atom in the ring system, resulting in different chemical properties.
Uniqueness
7-Methyl-5-oxa-2,6-diazaspiro[34]oct-6-ene is unique due to the presence of both oxygen and nitrogen atoms within its ring system, as well as the methyl group at the 7-position
Propriétés
Formule moléculaire |
C6H10N2O |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
7-methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene |
InChI |
InChI=1S/C6H10N2O/c1-5-2-6(9-8-5)3-7-4-6/h7H,2-4H2,1H3 |
Clé InChI |
FMEUZPQPPHFEQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC2(C1)CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


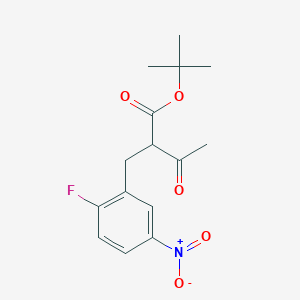
![7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one](/img/structure/B12950699.png)

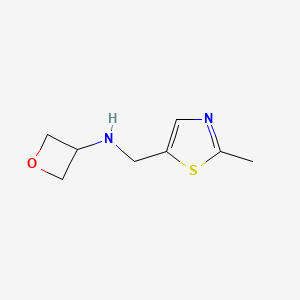

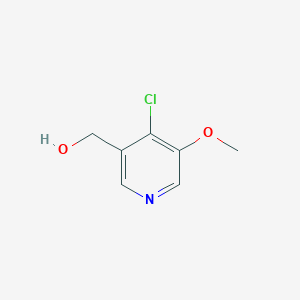

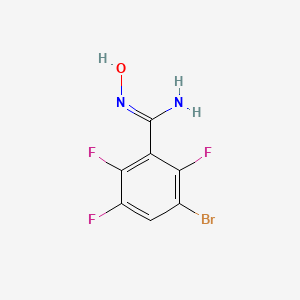
![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanol](/img/structure/B12950743.png)

